5-chloro-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride
Description
Properties
IUPAC Name |
5-chloro-2-(chloromethyl)-1-methylbenzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2.ClH/c1-13-8-3-2-6(11)4-7(8)12-9(13)5-10;/h2-4H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUUSMABJLHXCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and other therapeutic effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
Molecular Formula : CHClN
CAS Number : 75487-56-8
SMILES Notation : CN1C2=C(C=C(C=C2)Cl)N=C1CCl
The compound features a benzodiazole structure, which is known for its diverse biological activities. The presence of chlorine atoms and a chloromethyl group enhances its reactivity and potential interactions with biological targets.
Antibacterial Activity
Recent studies have shown that benzodiazole derivatives exhibit significant antibacterial properties. For instance, the compound was tested against various Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results indicate that this compound could be a promising candidate for developing new antibacterial agents, particularly against resistant strains such as MRSA .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. For example, it was found to induce apoptosis in cancer cell lines, with IC values indicating significant cytotoxicity.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 ± 2.0 |
| U87 (Glioblastoma) | 15.3 ± 3.5 |
| A549 (Lung Cancer) | 10.8 ± 1.8 |
In vivo studies also confirmed that treatment with the compound resulted in reduced tumor growth in mice models, suggesting its potential as an effective anticancer agent .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial and cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through pathways involving caspases.
- Modulation of Enzyme Activity : It may act as an inhibitor of specific enzymes that are crucial for cancer cell survival and proliferation.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of various benzodiazole derivatives included this compound. It demonstrated potent activity against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of some conventional antibiotics .
Case Study 2: Anticancer Trials
In a trial involving human cancer cell lines, the compound showed promising results in reducing cell viability. The study indicated that the compound's mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of 5-chloro-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride against various bacterial strains. The compound has shown effectiveness comparable to standard antibiotics, making it a candidate for developing new antibacterial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results indicate that this compound could be particularly effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. It has been found to induce apoptosis in several cancer cell lines, indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 ± 2.0 |
| U87 (Glioblastoma) | 15.3 ± 3.5 |
| A549 (Lung Cancer) | 10.8 ± 1.8 |
In vivo studies have also confirmed that treatment with this compound resulted in reduced tumor growth in mouse models, suggesting its potential as an effective anticancer agent.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of various benzodiazole derivatives included this compound. It demonstrated potent activity against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of some conventional antibiotics.
Case Study 2: Anticancer Trials
In a trial involving human cancer cell lines, the compound showed promising results in reducing cell viability. The study indicated that the compound's mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
Chemical Reactions Analysis
Nucleophilic Substitution at Chloromethyl Group
The chloromethyl group at position 2 undergoes S<sub>N</sub>2 reactions with nucleophiles, forming derivatives with modified side chains.
Key Reactions:
Mechanistic Insight :
The reaction proceeds via displacement of the chloride ion by nucleophiles, facilitated by polar aprotic solvents (e.g., DMF) and mild bases (e.g., K<sub>2</sub>CO<sub>3</sub>). Steric hindrance from the methyl group at position 1 slightly reduces reaction rates compared to non-methylated analogs .
Electrophilic Aromatic Substitution
The electron-deficient benzodiazole ring directs electrophiles to the C4 and C6 positions (para and meta to chlorine at C5).
Observed Transformations:
| Electrophile | Position | Product | Conditions |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C4 | 4-Nitro-5-chloro-2-(chloromethyl)-1-methyl-1H-benzodiazole | 0–5°C, 2h |
| Br<sub>2</sub>/FeBr<sub>3</sub> | C6 | 6-Bromo-5-chloro-2-(chloromethyl)-1-methyl-1H-benzodiazole | 25°C, 1h |
Regioselectivity : Chlorine at C5 deactivates positions C4 and C6, but nitration/bromination occurs preferentially at C4 due to reduced steric hindrance .
Cyclization Reactions
The chloromethyl group participates in intramolecular cyclization to form fused heterocycles.
Example Pathway:
-
Base-Mediated Cyclization :
Mechanism : Deprotonation of the benzimidazole NH (if unsubstituted) followed by nucleophilic attack of the chloromethyl carbon forms a five-membered thiazole ring .
Reductive Dechlorination
The chloromethyl group is susceptible to catalytic hydrogenation :
| Catalyst | Product | Conditions |
|---|---|---|
| Pd/C, H<sub>2</sub> | 2-Methyl-5-chloro-1-methyl-1H-benzodiazole | EtOH, RT, 3h |
| Zn/HOAc | 2-Hydroxymethyl-5-chloro-1-methyl-1H-benzodiazole | 50°C, 6h |
Selectivity : Hydrogenolysis targets the C-Cl bond in the chloromethyl group without affecting the aromatic chloro substituent .
Cross-Coupling Reactions
The compound participates in Pd-catalyzed couplings via in situ formation of organozinc intermediates:
| Coupling Type | Partner | Product | Conditions |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | 2-(Phenylmethyl)-5-chloro-1-methyl-1H-benzodiazole | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C |
Limitation : Steric bulk from the methyl group at N1 reduces coupling efficiency compared to non-methylated analogs .
Stability and Degradation
Comparison with Similar Compounds
Substituted Benzodiazoles and Related Heterocycles
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- Substituent Position : The target compound’s chloromethyl group at position 2 contrasts with analogs like 1-[(4-chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole, which has an aromatic substituent. This difference impacts electronic effects and synthetic utility .
Preparation Methods
Synthesis of 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid hydrochloride
- Starting material: 3-amino-4-methylamino benzoic acid hydrochloride.
- Reagents: Chloroacetyl chloride.
- Solvents: Dimethylformamide (DMF) with either ethyl acetate or acetonitrile as co-solvent.
- Conditions: Reaction temperature maintained at 50 °C, reaction time 1–3 hours.
- Process: The amino acid is cyclized via chloroacetyl chloride addition, monitored by HPLC to ensure raw material consumption below 0.2%. Product is precipitated by adding ethyl acetate or acetonitrile and cooled to 0 °C, filtered, and purified by pH adjustment with aqueous sodium hydroxide to 4–5.
- Yield and Purity: Yields range from 85.5% to 87.7%, with purity above 99.2% (LC-MS m/e = 224.04).
| Parameter | Condition A (Ethyl Acetate) | Condition B (Acetonitrile) |
|---|---|---|
| Starting material (g) | 61.2 | 61.2 |
| Solvent volume (ml) | DMF 400 + EtOAc 400 | DMF 400 + MeCN 200 |
| Chloroacetyl chloride (ml) | 30 | 30 |
| Temperature (°C) | 50 | 50 |
| Reaction time (h) | 2 | 2 |
| Yield (%) | 85.5 | 87.7 |
| Purity (%) | 99.21 | 99.29 |
Conversion to 2-chloromethyl-1-methyl-1H-benzimidazole-5-formyl chloride
- Starting material: 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid.
- Reagents: Oxalyl chloride or sulfur oxychloride.
- Solvents: Methylene dichloride or ethylene dichloride with catalytic DMF.
- Conditions: Temperature controlled between 15–20 °C, reaction time ~1 hour.
- Process: The carboxylic acid is converted to the corresponding acyl chloride by treatment with oxalyl chloride or sulfur oxychloride in the presence of catalytic DMF. After reaction, solvents and excess reagents are partially evaporated, and ethyl acetate is added for solvent exchange. The product is obtained as an ethyl acetate solution with 100% theoretical yield and used directly in the next step without isolation.
| Parameter | Oxalyl Chloride Route | Sulfur Oxychloride Route |
|---|---|---|
| Starting material (g) | 49 | 49 |
| Solvent volume (ml) | Methylene dichloride 750 | Ethylene dichloride 750 |
| Catalyst | DMF | DMF |
| Reagent volume (ml) | Oxalyl chloride 22 | Sulfur oxychloride 24 |
| Temperature (°C) | 15–20 | 15–20 |
| Reaction time (h) | 1 | 1 |
| Yield (%) | 100 (theoretical) | 100 (theoretical) |
Synthesis of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-yl)-3-ethyl aminomalonate (Final Intermediate)
- Starting materials: 2-chloromethyl-1-methyl-1H-benzimidazole-5-formyl chloride (from step 2) and 3-(pyridine-2-yl) alanine ethyl ester.
- Reagents: Triethylamine.
- Solvents: Ethyl acetate.
- Conditions: Temperature maintained at 15–20 °C, reaction time 1 hour.
- Process: The acyl chloride solution is added dropwise to a stirred solution of the amine ester and triethylamine in ethyl acetate. The reaction is monitored by HPLC until raw material content is below 0.2%. After completion, the organic phase is washed, dried over anhydrous sodium sulfate, filtered, concentrated, and recrystallized from ethyl acetate/hexane solvent mixture.
- Yield and Purity: Yield approximately 85%, purity 99.5%.
| Parameter | Value |
|---|---|
| Starting material (amine, g) | 39 |
| Solvent volume (ml) | Ethyl acetate 200 |
| Triethylamine (ml) | 56 |
| Temperature (°C) | 15–20 |
| Reaction time (h) | 1 |
| Yield (%) | 85 |
| Purity (%) | 99.5 |
Summary of Key Reaction Parameters and Outcomes
| Step | Reaction Type | Key Reagents | Solvents | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Cyclization | Chloroacetyl chloride | DMF + EtOAc or MeCN | 50 | 2 | 85.5–87.7 | 99.2–99.3 | pH adjustment for isolation |
| 2 | Acyl chloride formation | Oxalyl chloride / SOCl2 | Methylene/ethylene dichloride + DMF | 15–20 | 1 | 100 | — | Used directly in next step |
| 3 | Condensation | 3-(pyridine-2-yl) alanine ethyl ester + TEA | Ethyl acetate | 15–20 | 1 | 85 | 99.5 | Recrystallization step |
Q & A
Q. What are the optimal synthetic routes for 5-chloro-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride?
- Methodological Answer : The compound can be synthesized via cyclization reactions using intermediates like substituted benzimidazoles. For example, phosphorous oxychloride (POCl₃) is effective in facilitating cyclization at elevated temperatures (~120°C) . A related benzodiazole derivative (5-chloro-2-(chloromethyl)-1-isopropyl analog) was synthesized using similar conditions, suggesting that methyl substitution at the 1-position may require adjusted stoichiometry or reaction time . Key steps include:
- Chloromethylation of precursor aromatic rings.
- Quaternization with methyl groups under anhydrous conditions.
- Final purification via recrystallization or column chromatography.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Assess purity (≥98% as per analogous compounds) using reverse-phase chromatography with UV detection .
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR. For example, the chloromethyl group (-CH₂Cl) typically appears as a singlet at ~4.5–5.0 ppm (¹H) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear chemical-resistant gloves (tested to EN 374), eye protection, and lab coats. Chloromethyl groups are reactive and may cause skin irritation .
- Ventilation : Use fume hoods to avoid inhalation; respiratory protection is required if ventilation is inadequate .
- Environmental Controls : Prevent contamination of water systems by using sealed containers and proper waste disposal .
Advanced Research Questions
Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chloromethyl (-CH₂Cl) moiety is highly electrophilic, making it susceptible to nucleophilic attack. Researchers can explore substitution with amines or thiols to generate derivatives. For example:
- React with primary amines in DMF at 60°C to form -(CH₂NH-R) derivatives.
- Monitor reaction progress via TLC and characterize products using FT-IR (loss of C-Cl stretch at ~600 cm⁻¹) .
Similar benzothiazole analogs undergo SN2 reactions under mild conditions, suggesting comparable reactivity .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., kinases or proteases). The benzodiazole core may act as a hinge-binding motif in kinase inhibitors .
- DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict redox behavior or stability in biological environments .
Q. How can contradictions in spectral data be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For instance, NOESY can confirm spatial proximity between the methyl group and chloromethyl substituent .
- X-ray Crystallography : Obtain single crystals by slow evaporation in ethanol/water mixtures. A related rhodium-benzimidazolylidene complex was structurally confirmed via this method .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
